tert-Butyl 2H-1,4-oxazine-4(3H)-carboxylate
Overview
Description
Tert-Butyl 2H-1,4-oxazine-4(3H)-carboxylate is a useful research compound. Its molecular formula is C9H15NO3 and its molecular weight is 185.22 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 1-Boc-2,3-dihydro-[1,4]oxazine, also known as tert-Butyl 2H-1,4-oxazine-4(3H)-carboxylate or tert-butyl 2,3-dihydro-1,4-oxazine-4-carboxylate, is the mitochondrial membrane . The compound interacts with this target, leading to a loss in the mitochondrial membrane potential .
Mode of Action
The compound’s interaction with its targets results in significant changes. It causes a loss in the mitochondrial membrane potential in a concentration-dependent manner . This interaction leads to the activation of caspase-9 and -3, which cleave PARP-1 . It also activates caspase-8, which is involved in the extrinsic apoptotic pathway .
Biochemical Pathways
The affected pathways involve both intrinsic and extrinsic apoptotic pathways . The activation of caspase-9 and -3, which cleave PARP-1, is part of the intrinsic apoptotic pathway . The activation of caspase-8 is part of the extrinsic apoptotic pathway . These pathways lead to apoptosis, or programmed cell death .
Result of Action
The molecular and cellular effects of 1-Boc-2,3-dihydro-[1,4]oxazine’s action involve inducing apoptosis via both intrinsic and extrinsic pathways in human pancreatic cancer MIA-Pa-Ca-2 cells . This is achieved through a loss in the mitochondrial membrane potential and the activation of caspases .
Properties
IUPAC Name |
tert-butyl 2,3-dihydro-1,4-oxazine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-9(2,3)13-8(11)10-4-6-12-7-5-10/h4,6H,5,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKUQKQQLAZLMFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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